

VZ185 vs. dBRD9: A Comparative Analysis of Two PROTAC Degraders Targeting BRD9

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	VZ185	
Cat. No.:	B611792	Get Quote

In the rapidly evolving field of targeted protein degradation, two prominent PROTACs, **VZ185** and dBRD9, have emerged as valuable chemical tools for studying the biological functions of Bromodomain-containing protein 9 (BRD9). Both molecules induce the degradation of BRD9, a subunit of the BAF/PBAF chromatin remodeling complexes implicated in certain cancers. However, they achieve this through distinct mechanisms and exhibit different selectivity profiles. This guide provides a detailed comparative analysis of **VZ185** and dBRD9, presenting key performance data, experimental methodologies, and visual representations of their mechanisms of action to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

Feature	VZ185	dBRD9
Target(s)	Dual degrader of BRD9 and BRD7	Selective degrader of BRD9
E3 Ligase Recruited	von Hippel-Lindau (VHL)	Cereblon (CRBN)
Reported Potency	High nanomolar to picomolar DC50 for BRD9	Nanomolar DC50 for BRD9

Quantitative Performance Data

The following tables summarize the degradation potency and cellular effects of **VZ185** and dBRD9 across various cell lines and assays.

Table 1: Degradation Potency (DC50 Values)

Compound	Target	Cell Line	DC50 (nM)	Assay Method
VZ185	BRD9	RI-1	1.8[1][2]	Western Blot
BRD7	RI-1	4.5[1][2]	Western Blot	
HiBiT-BRD9	HEK293	4[3][4]	HiBiT Assay	_
HiBiT-BRD7	HEK293	34.5[3][4]	HiBiT Assay	_
BRD9	EOL-1	2.3[4]	WES Assay	_
BRD9	A-204	8.3[4]	WES Assay	_
dBRD9	BRD9	MOLM-13	104[5]	Not Specified
BRD9	HEK293	90[6]	HiBiT Assay	

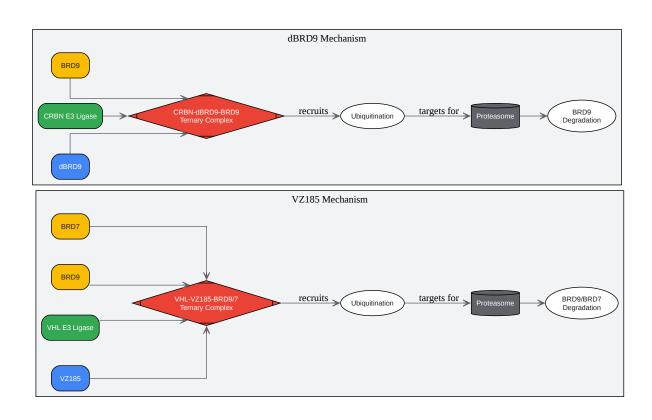
Table 2: Cellular Activity (EC50/IC50 Values)

Compound	Effect	Cell Line	EC50/IC50 (nM)	Assay Method
VZ185	Cytotoxicity	EOL-1	3[2][7]	CellTiter-Glo
Cytotoxicity	A-402	40[2][7]	CellTiter-Glo	_
dBRD9-A	Anti-proliferative	MM cell lines	10 - 100[8]	MTT Assay

Mechanism of Action and Selectivity

VZ185 and dBRD9 are both heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of their target proteins. However, they utilize different E3 ubiquitin ligases.

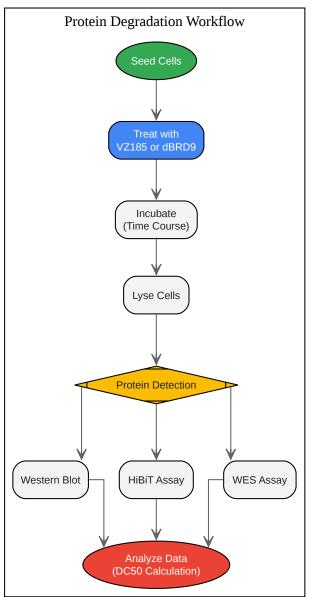
VZ185 acts as a dual degrader, targeting both BRD9 and its close homolog BRD7.[1][3][9] It achieves this by forming a ternary complex between the von Hippel-Lindau (VHL) E3 ligase and either BRD9 or BRD7, leading to their ubiquitination and subsequent degradation by the proteasome.[1][9] Proteomic studies have confirmed the high selectivity of **VZ185** for BRD7

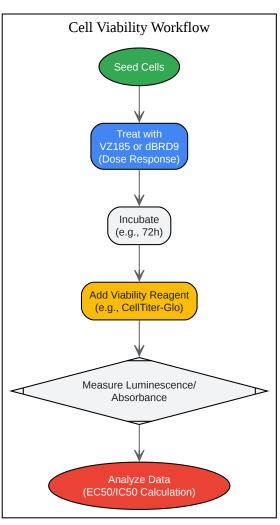

and BRD9, with no significant degradation of other bromodomain-containing proteins or BAF/PBAF subunits observed.[1]

dBRD9, on the other hand, is a selective degrader of BRD9.[5] It recruits the Cereblon (CRBN) E3 ligase to form a ternary complex specifically with BRD9.[5] This selectivity is a key differentiator from **VZ185**. Proteomic analysis of cells treated with dBRD9 showed that BRD9 was the only protein significantly downregulated, highlighting its high specificity.[10]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.





Click to download full resolution via product page

PROTAC Mechanisms of Action

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. selleckchem.com [selleckchem.com]
- 6. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 7. glpbio.com [glpbio.com]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [VZ185 vs. dBRD9: A Comparative Analysis of Two PROTAC Degraders Targeting BRD9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611792#vz185-vs-dbrd9-comparative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com